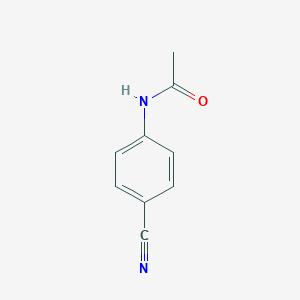

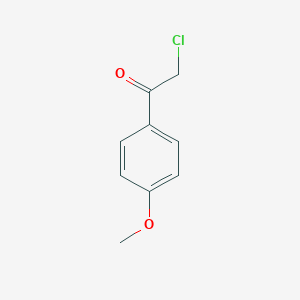

6-Chloro-N-(4-fluorophenyl)picolinamide

货号 B184326

CAS 编号:

137640-94-9

分子量: 250.65 g/mol

InChI 键: KASGMHMVKYJQKR-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

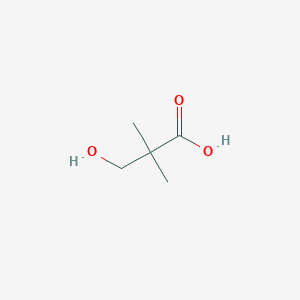

6-Chloro-N-(4-fluorophenyl)picolinamide is a chemical compound with the CAS Number: 137640-94-9. It has a molecular weight of 250.66 . The IUPAC name for this compound is 6-chloro-N-(4-fluorophenyl)-2-pyridinecarboxamide .

Synthesis Analysis

Detailed studies on the synthesis of compounds like “6-Chloro-N-(4-fluorophenyl)picolinamide” often involve the development of efficient, scalable synthetic routes and the characterization of the chemical structure through spectroscopic methods such as NMR, IR, and mass spectrometry.Molecular Structure Analysis

The molecular formula of 6-Chloro-N-(4-fluorophenyl)picolinamide is C12H8ClFN2O . The InChI Code is 1S/C12H8ClFN2O/c13-11-3-1-2-10 (16-11)12 (17)15-9-6-4-8 (14)5-7-9/h1-7H, (H,15,17) .Physical And Chemical Properties Analysis

6-Chloro-N-(4-fluorophenyl)picolinamide is a solid substance . It should be stored in an inert atmosphere at a temperature between 2-8°C .安全和危害

属性

IUPAC Name |

6-chloro-N-(4-fluorophenyl)pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClFN2O/c13-11-3-1-2-10(16-11)12(17)15-9-6-4-8(14)5-7-9/h1-7H,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KASGMHMVKYJQKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Cl)C(=O)NC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30455887 | |

| Record name | 6-Chloro-N-(4-fluorophenyl)picolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-N-(4-fluorophenyl)picolinamide | |

CAS RN |

137640-94-9 | |

| Record name | 6-Chloro-N-(4-fluorophenyl)picolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

[A1 is N, A2 is Cl—C, A3, A4 and A5 are CH, R1 is 4-fluorophenyl, X is NR2 and R2 is H in the compound of formula I] Concentrated sulfuric acid (98% by weight, 98.1 g, 1 mol) is added to 2-chloro-6-trichloromethylpyridin (NP, 231 g, 1 mol) over a period of 4 hours. 50% of the sulfuric acid is added at 120° C., 38% at 125° C. and 12% at 130° C. The resulting mixture is stirred for 40 minutes at 130° C. A viscous melted mass is obtained consisting of >90% of a mixture of intermediate IVa1 and Va1 with R1 being H and Hal being Cl. This mass is added to a mixture of 4-fluoroaniline (122.0 g 1.1 mol), triethylamine (202.0 g, 2 mol) and toluene (752 g) at temperatures between 20 and 100° C. within 45 minutes. The resulting reaction mixture is heated to temperatures between 80 and 120° C. and stirred for one hour. The mixture is treated with 500 ml of hydrochloric acid (7.5% by weight) at 80° C. and the phases are separated. The resulting solution of N-(4-fluorophenyl) 2-chloro-pyrid-6-ylinecarboxamide in toluene is used for the preparation of N-(4-fluorophenyl) 2-(3-trifluoromethylphenoxy)-pyrid-6-ylinecarboxamide without further purification.

[Compound]

Name

A1

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

A2

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

A3

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

A4

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

A5

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

[Compound]

Name

mixture

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eleven

Synthesis routes and methods II

Procedure details

[A1 is N, A2 is Cl—C, A3, A4 and A5 are CH, R1 is 4-fluorophenyl, X is NR2 and R2 is H in the compound of formula I] Concentrated sulfuric acid (98% by weight, 127.5 g, 1.3 mol) is added to 2-chloro-6-trichloromethylpyridin (NP, 231 g, 1 mol) over a period of three hours at 135° C. The resulting mixture is stirred for three hours at 135° C. A viscous melted mass is obtained consisting of a mixture of intermediate IVa1 and Va1 with R1 being H and Hal being Cl, corresponding to a yield of >95% based on NP. This intermediate product shows a strong infrared band at 1770cm−1 indicating a carbonylchloride group. 13C-NNR (TMS/nitromethane-d3): δ=130.2 (CH-5), 135.3 (CH-3), 143.7 (C-2), 151.4 (CCl-6), 151.5 (CH-4), 164.1 (C═O) ppm. The mass is added to a mixture of 4-fluoroaniline (166.4 g 1.5 mol), triethylamine (202.0 g, 2 mol) and toluene (752 g) at temperatures between 20 and 80° C. over a period of 45 minutes. The resulting reaction mixture is heated to temperatures between 80 and 100° C. and stirred for one hour. The mixture is treated with 500 ml of hydrochloric acid (1.0% by weight) at 80° C. and the phases are separated. The resulting solution of N-(4-fluorophenyl) 2-chloro-pyrid-6-ylinecarboxamide in toluene is used for the preparation of N-(4-fluorophenyl) 2-(3-trifluoromethylphenoxy)-pyrid-6-ylinecarboxamide without further purification.

[Compound]

Name

A1

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

A2

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

A3

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

A4

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

A5

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

[Compound]

Name

13C-NNR

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

Yield

95%

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

6-chloropicolinic acid (51.2 g, 0.325 mol) in thionyl chloride (90 ml) was stirred and heated to reflux for 2 hours. The excess thionyl chloride was evaporated in vacuo and diethylether (250 ml) added to the residual 6-chloropicolinoyl chloride. A solution of 4-fluoroaniline (37.5 g, 0.338 mol) in diethylether (100 ml) was added with stirring, maintaining the temperature below 20° C. After the addition, the reaction mixture was stirred overnight at ambient temperature. Water was added to the reaction mixture and the organic layer separated. After a further washing with water and drying with anhydrous magnesium sulphate, the solvent was removed in vacuo to give the title compound as a pale brown solid (66 g, 82%), mp 98° C.

Name

Yield

82%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-Methoxyphenyl)diazenyl]-1-naphthol](/img/structure/B184245.png)

![N-(2-chlorobenzylidene)-N-{2-[(2-chlorobenzylidene)amino]ethyl}amine](/img/structure/B184255.png)

![4-methyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B184265.png)